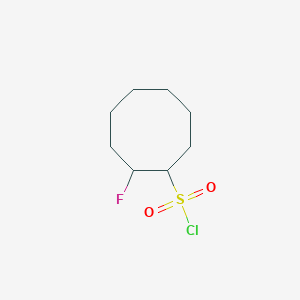

2-Fluorocyclooctane-1-sulfonyl chloride

Description

2-Fluorocyclooctane-1-sulfonyl chloride is a fluorinated sulfonic acid derivative characterized by an eight-membered cyclooctane ring with a fluorine substituent at the 2-position and a sulfonyl chloride group at the 1-position. This compound is of interest in organic synthesis and materials science due to the unique interplay of its steric bulk, conformational flexibility, and electronic effects imparted by fluorine. The sulfonyl chloride group enables diverse reactivity, including nucleophilic substitution and cross-coupling reactions, making it a versatile intermediate for functionalized cyclooctane derivatives.

Properties

IUPAC Name |

2-fluorocyclooctane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClFO2S/c9-13(11,12)8-6-4-2-1-3-5-7(8)10/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJXYHJPLCMBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonylation Using Mixed Chlorosulfonylation Reagents

- A patented method for sulfonyl chlorides on aromatic systems involves using a mixture of chlorosulfonic acid (ClSO3H) and sulfuryl chloride (SO2Cl2) as the chlorosulfonylation reagent.

- Reaction conditions: 0–45 °C, with molar ratios of substrate:ClSO3H:SO2Cl2 typically around 1:2–3:0.6–1 by weight.

- This method achieves high yields (>90%) and high purity, with environmental and cost benefits due to reduced organic waste.

- Although this patent focuses on aromatic sulfonyl chlorides, the principle of using ClSO3H/SO2Cl2 mixtures under controlled temperature could be adapted for cyclooctane derivatives, including fluorinated analogues.

Fluorinated Sulfonyl Chlorides via Fluorination and Sulfonylation

- Fluorinated benzene sulfonyl fluorides have been prepared by heating benzene sulfonyl precursors with fluorinating agents, followed by chlorination steps to obtain sulfonyl chlorides.

- These processes involve careful temperature control (e.g., 200–240 °C) and vacuum distillation to isolate the product with high purity and yield (up to 85–94%).

- The use of fluorine-substituted starting materials or fluorination post-sulfonylation is a viable route for introducing fluorine into sulfonyl chloride compounds.

Photocatalytic and Oxidative Methods for Sulfonyl Chloride Synthesis

Recent advances include photocatalytic synthesis methods that use light irradiation to convert thioacetates or thiols into sulfonyl chlorides under mild conditions:

- Using visible light (e.g., 465 nm blue LED) with catalysts like K-PHI, in the presence of HCl and oxygen, sulfonyl chlorides can be synthesized efficiently from thio-precursors with yields above 90%.

- This method allows for selective synthesis and can be adapted for various aromatic and aliphatic substrates, potentially including fluorinated cyclooctane derivatives.

- The reaction selectivity is tunable by wavelength, and sulfonyl chlorides can be obtained in one step, which is advantageous for sensitive fluorinated compounds.

Experimental Protocols and Purification

- Sulfonyl chlorides are often isolated by extraction with organic solvents (e.g., dichloromethane), washing with acid/base solutions, drying over MgSO4, and concentration under low temperature to prevent decomposition.

- Purification techniques include recrystallization from solvents like diethyl ether at low temperatures (-78 °C) to obtain high-purity crystalline sulfonyl chlorides.

- Handling precautions include maintaining low temperatures during isolation to avoid hydrolysis or decomposition.

Summary Table of Preparation Methods

| Method Type | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorosulfonation (ClSO3H/SO2Cl2 mixture) | ClSO3H and SO2Cl2, 0–45 °C, 3–4 h | >90 | High purity, environmentally improved |

| Fluorinated sulfonyl chloride synthesis | Heating fluorinated sulfonyl precursors, 200–240 °C | 85–94 | Vacuum distillation, high purity |

| Photocatalytic oxidative method | K-PHI catalyst, blue LED (465 nm), HCl, O2 | ~90 | Mild conditions, selective, one-step |

| Traditional PCl5 method | PCl5 with sulfonic acid, grinding | ~50 | Low yield, environmental concerns |

Research Findings and Considerations

- The mixed ClSO3H/SO2Cl2 reagent system offers a robust and scalable approach with high yields and purity, potentially applicable to cyclooctane derivatives with fluorine substituents.

- Fluorination strategies may be applied either before sulfonylation or via post-sulfonylation fluorination, depending on substrate stability.

- Photocatalytic methods provide a modern, green chemistry alternative, minimizing harsh reagents and conditions, which is beneficial for sensitive fluorinated compounds.

- Purification and isolation at low temperatures are critical to maintain product integrity and avoid hydrolysis of the sulfonyl chloride group.

Chemical Reactions Analysis

Types of Reactions

2-Fluorocyclooctane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the sulfonyl chloride group can lead to the formation of sulfonic acids under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Sulfonic Acids: Formed by oxidation reactions

Scientific Research Applications

2-Fluorocyclooctane-1-sulfonyl chloride has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.

Materials Science: Utilized in the preparation of functional materials with unique properties.

Chemical Biology: Acts as a probe for studying biological systems and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 2-Fluorocyclooctane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. In biological systems, the compound can interact with amino acid residues in proteins, leading to the modification of enzyme activity and function .

Comparison with Similar Compounds

Structural Features

Key structural differences between 2-fluorocyclooctane-1-sulfonyl chloride and related compounds are summarized below:

Analysis :

- Substituents : Fluorine at position 2 exerts electron-withdrawing effects, activating the sulfonyl chloride toward nucleophilic attack. In contrast, the methyl and ether groups in introduce steric bulk and alter electronic properties, possibly reducing reactivity.

- Hybridization : The ethane-linked sulfonyl chloride in and may confer different solubility profiles compared to the direct ring attachment in the target compound.

Reactivity and Stability

- Electrophilicity : The sulfonyl chloride group in this compound is likely more electrophilic than in due to the absence of electron-donating groups (e.g., ether oxygen). However, compared to (with two fluorine atoms), the single fluorine in the target compound may result in weaker electron withdrawal, balancing reactivity and stability.

- Hydrolytic Stability: Fluorine’s inductive effects may slow hydrolysis relative to non-fluorinated analogues but faster than perfluorinated compounds (e.g., PFCs in ).

Hazard and Environmental Considerations

- Reactivity Hazards : Like , the target compound likely requires careful handling (UN hazardous materials classification) due to the reactive sulfonyl chloride group.

Biological Activity

2-Fluorocyclooctane-1-sulfonyl chloride (CAS No. 1803589-48-1) is an organofluorine compound that has garnered attention in the fields of organic synthesis, medicinal chemistry, and chemical biology. Its unique structure, characterized by a fluorine atom attached to a cyclooctane ring and a sulfonyl chloride functional group, imparts distinct chemical reactivity, making it a valuable tool for various biological applications.

The molecular formula of this compound is C8H14ClFO2S. The compound can be synthesized through several methods, primarily involving the fluorosulfonylation of cyclooctane derivatives. Common synthetic routes include:

- Fluorosulfonylation : Reaction of cyclooctane with sulfuryl fluoride (SO2F2) in the presence of a catalyst.

- Chlorination and Fluorination : Multi-step processes starting from cyclooctane, followed by chlorination and sulfonylation.

The biological activity of this compound is largely attributed to the reactivity of its sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, leading to the formation of covalent bonds with amino acid residues in proteins. Such interactions can modify enzyme activity and function, making this compound useful as a probe in studying biological systems.

Biological Applications

This compound has been utilized in various biological research contexts:

- Chemical Biology : Acts as a probe for studying enzyme mechanisms and biological pathways.

- Medicinal Chemistry : Serves as a precursor for the synthesis of sulfonamide-based drugs, which have applications in treating bacterial infections and other diseases.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in different biological contexts:

- Enzyme Inhibition Studies : Research indicates that this compound can effectively inhibit certain enzymes by covalently modifying their active sites. This modification alters enzyme kinetics and can provide insights into enzyme mechanisms.

- Antimicrobial Activity : Preliminary screening suggests that derivatives of this compound exhibit antimicrobial properties, making them candidates for further development as antibacterial agents.

- Substrate Specificity : Studies have demonstrated that the compound can selectively react with specific nucleophiles in biological systems, which may lead to applications in targeted drug delivery systems.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Cyclooctane-1-sulfonyl chloride | Lacks fluorine; different reactivity | Limited biological applications |

| 2-Fluorocyclohexane-1-sulfonyl chloride | Smaller ring structure; altered steric properties | Similar enzyme inhibition potential |

| 2-Fluorocyclooctane-1-sulfonyl fluoride | Sulfonyl fluoride instead of sulfonyl chloride | Potentially different reactivity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluorocyclooctane-1-sulfonyl chloride, and how do reaction conditions impact yield?

- Methodological Answer : The compound is typically synthesized via sulfonation of the corresponding cyclooctane derivative followed by fluorination. Key steps include:

- Sulfonation : Reaction of cyclooctane with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate.

- Fluorination : Introduction of fluorine via nucleophilic substitution (e.g., using KF in anhydrous conditions) or electrophilic fluorinating agents (e.g., Selectfluor™).

- Chlorination : Conversion to the sulfonyl chloride using thionyl chloride (SOCl₂) or PCl₅ under reflux .

- Yield Optimization : Purity of starting materials, solvent choice (e.g., dichloromethane vs. THF), and reaction time significantly affect yields. Kinetic studies using stopped-flow spectroscopy can monitor intermediate stability .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F and ¹³C NMR to confirm fluorine incorporation and cyclooctane ring integrity.

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- HPLC-PDA : Assesses purity (>98% required for pharmaceutical intermediates).

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclooctane ring .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Sulfonylation Reactions : Reacts with amines to form sulfonamides (e.g., R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R'), critical in drug discovery.

- Polymer Chemistry : Acts as a crosslinking agent for sulfonated polymers.

- Fluorinated Building Blocks : Used in late-stage difluoromethylation to modify bioactive molecules .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of this compound in SNAr reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the sulfonyl chloride group, accelerating SNAr with electron-deficient aromatics. Non-polar solvents (e.g., toluene) favor selectivity in sterically hindered systems.

- Temperature : Lower temperatures (≤0°C) reduce side reactions (e.g., hydrolysis) but require longer reaction times. Microwave-assisted synthesis can improve efficiency .

- Case Study : Contradictions in reported yields (e.g., 60% vs. 85%) may arise from trace moisture or incomplete fluorination; rigorous drying of reagents and inert atmospheres are recommended .

Q. What strategies mitigate hydrolysis and side reactions during storage and use?

- Methodological Answer :

- Storage : Store under anhydrous conditions (desiccated, argon atmosphere) at –20°C.

- Stabilizers : Add molecular sieves (3Å) or stabilizers like hexamethyldisilazane (HMDS).

- In Situ Generation : Prepare the sulfonyl chloride immediately before use via thionyl chloride treatment of the sulfonic acid precursor .

Q. How can computational modeling predict the compound’s reactivity in complex reaction systems?

- Methodological Answer :

- DFT Calculations : Model transition states for fluorination and sulfonylation steps to identify rate-limiting stages.

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

- Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots from stopped-flow studies) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all procedures.

- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate.

- Waste Disposal : Hydrolyze residual compound with excess water before disposal as hazardous waste .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Purity Assessment : Verify compound purity via HPLC and elemental analysis; impurities (e.g., unreacted sulfonic acid) can skew bioassay results.

- Assay Conditions : Standardize cell culture media (pH, serum content) to minimize variability.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., fluorobenzenesulfonyl chlorides) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.